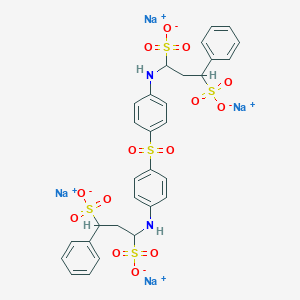
(2-(((1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidyl)carbonyl)oxy)ethyl)trimethylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(((1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidyl)carbonyl)oxy)ethyl)trimethylammonium is a compound that has been extensively studied in scientific research due to its unique properties. This compound is commonly referred to as THTDMA and is a quaternary ammonium salt.
Mecanismo De Acción
The mechanism of action of THTDMA is not fully understood. However, it is believed to act as a competitive inhibitor of various enzymes by binding to the active site of the enzyme. THTDMA has also been shown to form stable complexes with proteins, which can be used to study the protein-ligand interactions.
Efectos Bioquímicos Y Fisiológicos
THTDMA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. THTDMA has also been shown to bind to proteins, which can lead to changes in the protein's conformation and activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THTDMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. THTDMA is also a quaternary ammonium salt, which makes it a useful tool for studying protein-ligand interactions. However, THTDMA has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of THTDMA. One direction is the development of new synthesis methods that can produce THTDMA in larger quantities and with higher purity. Another direction is the study of THTDMA's potential as a drug candidate for the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of THTDMA and its potential applications in various fields of research.
Conclusion
In conclusion, THTDMA is a compound that has been extensively studied in scientific research due to its unique properties. It is a quaternary ammonium salt that has been shown to be a useful tool for studying the biochemical and physiological effects of various compounds. THTDMA has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Further studies are needed to fully understand the mechanism of action of THTDMA and its potential applications in various fields of research.
Métodos De Síntesis
THTDMA can be synthesized using a variety of methods, including the reaction of 2-oxo-4,5,6,7-tetrahydro-1H-pyrimidine-6-carboxylic acid with trimethylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
THTDMA has been extensively studied in scientific research due to its unique properties. It has been found to be a useful tool for studying the biochemical and physiological effects of various compounds. THTDMA is commonly used as a quaternary ammonium salt in various experiments, such as the study of enzyme inhibition and the determination of protein-ligand interactions.
Propiedades
Número CAS |
16978-42-0 |
|---|---|
Nombre del producto |
(2-(((1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidyl)carbonyl)oxy)ethyl)trimethylammonium |
Fórmula molecular |
C10H16N3O4+ |
Peso molecular |
242.25 g/mol |
Nombre IUPAC |
2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C10H15N3O4/c1-13(2,3)4-5-17-9(15)7-6-8(14)12-10(16)11-7/h6H,4-5H2,1-3H3,(H-,11,12,14,16)/p+1 |
Clave InChI |
WVKGFOLHMRECQI-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CCOC(=O)C1=CC(=O)NC(=O)N1 |
SMILES canónico |
C[N+](C)(C)CCOC(=O)C1=CC(=O)NC(=O)N1 |
Otros números CAS |
16978-42-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




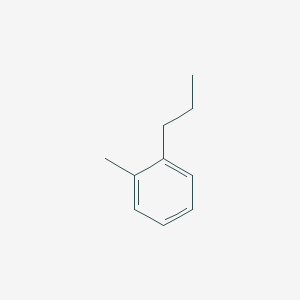
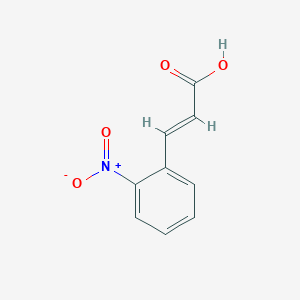
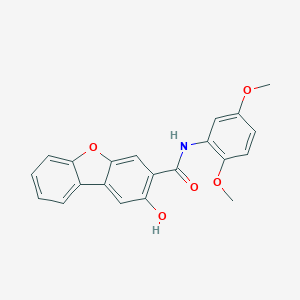

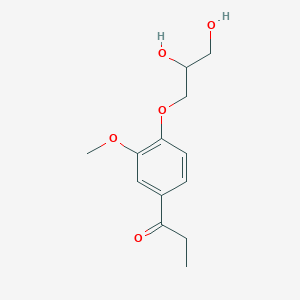
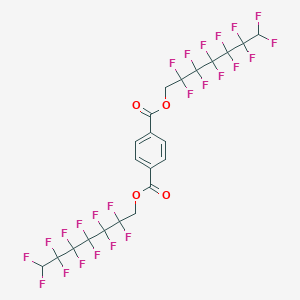
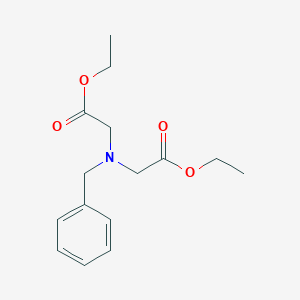
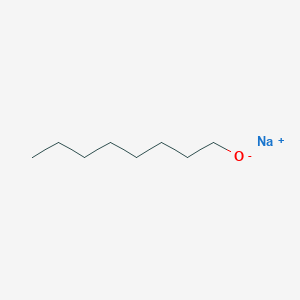
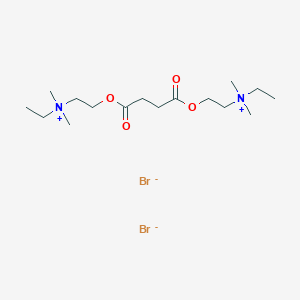
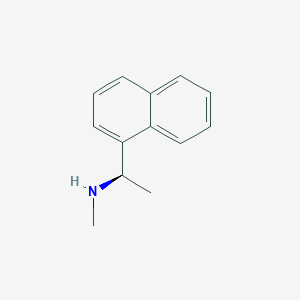
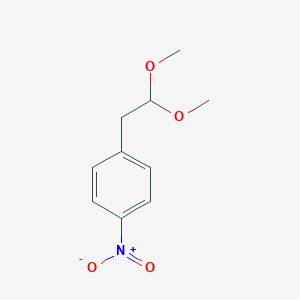
![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)
